molecular formula C17H22N4O2S B3917398 N-methyl-N-(piperidin-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide

N-methyl-N-(piperidin-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide

Cat. No.: B3917398
M. Wt: 346.4 g/mol
InChI Key: JTKBBCLNADAFNQ-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide, commonly known as MPTP, is a synthetic compound that has been extensively used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates. Despite its toxicity, MPTP has been a valuable tool in the study of Parkinson's disease and related disorders.

Mechanism of Action

MPTP is metabolized by monoamine oxidase-B (MAO-B) to form MPP+, which is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and physiological effects:
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which results in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. MPTP also affects other neurotransmitter systems, including the serotonergic and noradrenergic systems, leading to behavioral and cognitive changes.

Advantages and Limitations for Lab Experiments

The advantages of using MPTP in lab experiments include its ability to selectively destroy dopaminergic neurons in the substantia nigra, its reproducibility, and its ability to mimic the pathology seen in Parkinson's disease patients. However, MPTP is highly toxic and requires specialized equipment and expertise to handle safely. MPTP-induced neurotoxicity is also irreversible, making it difficult to study the effects of potential therapies.

Future Directions

Future research using MPTP could focus on developing new therapies for Parkinson's disease and related disorders. This could involve studying the effects of potential neuroprotective agents on MPTP-induced neurotoxicity, or using MPTP to study the mechanisms of disease progression and identify new drug targets. Other future directions could include developing new animal models of Parkinson's disease that better mimic the pathology seen in humans, or using MPTP to study the effects of environmental toxins on dopaminergic neurons.

Scientific Research Applications

MPTP has been used extensively in scientific research to study the mechanisms of Parkinson's disease and related disorders. MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This mimics the pathology seen in Parkinson's disease patients, making MPTP a valuable tool for studying the disease. MPTP has also been used to study the effects of dopamine depletion on other brain regions and neurotransmitter systems.

Properties

IUPAC Name

N-methyl-N-(piperidin-3-ylmethyl)-5-(pyrimidin-2-ylsulfanylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-21(11-13-4-2-7-18-10-13)16(22)15-6-5-14(23-15)12-24-17-19-8-3-9-20-17/h3,5-6,8-9,13,18H,2,4,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKBBCLNADAFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCNC1)C(=O)C2=CC=C(O2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-(piperidin-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide
Reactant of Route 2
N-methyl-N-(piperidin-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-methyl-N-(piperidin-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide
Reactant of Route 4
N-methyl-N-(piperidin-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide
Reactant of Route 5
N-methyl-N-(piperidin-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide
Reactant of Route 6
N-methyl-N-(piperidin-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide

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